1-Nonen-3-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds provides insight into methodologies that could be adapted for 1-Nonen-3-one. For instance, the synthesis of 3-(1-((benzoyloxy)imino)ethyl)-2H-chromen-2-ones involves careful selection of reactants and conditions to achieve desired outcomes, emphasizing the importance of experimental techniques in organic synthesis (Krishnan & Thanikachalam, 2021).
Molecular Structure Analysis
Understanding the molecular structure of 1-Nonen-3-one and related compounds involves spectroscopic and computational investigations. The structural features, including bond lengths, bond angles, and dihedral angles, can be analyzed through methods such as X-ray diffraction and density-functional theory (DFT), providing a comprehensive understanding of molecular geometry and electronic structure (Krishnan & Thanikachalam, 2021).
Chemical Reactions and Properties
The chemical reactivity of 1-Nonen-3-one can be explored through its interactions in various chemical reactions. For example, the synthesis and reactions of benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-one demonstrate the compound's potential to undergo transformations such as oxidation and condensation, revealing insights into its chemical behavior and stability under different conditions (Doronina, Gall', & Shishkin, 1991).
Scientific Research Applications
Methodological and Conceptual Transformation in Science Scientific research, particularly in fields like chemistry where compounds like 1-Nonen-3-one are studied, has evolved significantly in recent decades. This evolution is marked by a shift from basic knowledge transfer to application-oriented research, emphasizing intervention and real-world applications rather than just theoretical understanding. This shift affects how compounds are studied and applied in various fields, including their impact on society and science itself (Carrier & Nordmann, 2011).
Quantitative Research in Science The application of quantitative methods in scientific research, including the study of chemical compounds, is crucial. Non-experimental methods play a significant role, especially in areas where variables like chemical properties cannot be manipulated. This approach helps in understanding the various applications and properties of compounds such as 1-Nonen-3-one in a descriptive, predictive, and explanatory manner (Johnson, 2001).
Big Data in Scientific Research In modern scientific research, big data plays a pivotal role. The ability to generate and analyze large datasets is particularly relevant in experiments involving complex compounds like 1-Nonen-3-one. This approach facilitates deeper insights and understanding, leading to more precise applications in various fields (Krishnan, 2020).
Crowdsourcing in Scientific Research Crowdsourcing is an emerging trend in scientific research, including in the study of chemical compounds. This approach enables the collaboration of large groups, bringing together diverse expertise and resources to tackle complex problems, such as understanding and applying 1-Nonen-3-one in various domains. This method enhances the rigor and quality of research and accelerates scientific progress (Uhlmann et al., 2019).
Scientific Approach in Education The scientific approach, including the study of compounds like 1-Nonen-3-one, is also integrated into educational contexts. This approach impacts teaching methodologies and learning outcomes, fostering a deeper understanding of scientific concepts among students. It emphasizes the importance of a hands-on, inquiry-based learning process in science education (Amir & Haling, 2019).
Provenance in Scientific Research In scientific research, understanding the origin and history of data and experiments, including those involving 1-Nonen-3-one, is crucial. Provenance helps in connecting results with the original experimental designs, ensuring transparency and reliability in research findings. This aspect is increasingly important in the digital age, where data management and analysis are central to scientific discovery (Miles et al., 2008).
Reproducibility in Scientific Experiments Reproducibility is a fundamental aspect of scientific research, including studies on 1-Nonen-3-one. It ensures that experiments can be replicated and validated, increasing the reliability of the findings. The use of cloud technologies and other digital tools has enhanced the ability to reproduce scientific experiments, thereby improving the overall quality and credibility of research (Oliveira et al., 2017).
Safety And Hazards
properties
IUPAC Name |
non-1-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h4H,2-3,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILCQVNWWOARMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865154 | |
Record name | Non-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nonen-3-one | |
CAS RN |
24415-26-7, 68678-89-7 | |
Record name | 1-Nonen-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024415267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068678897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Non-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | non-1-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.